Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate
Description
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate is a synthetic organic compound featuring three critical structural elements:
- 1,3-Benzodioxol-5-yl group: A bicyclic aromatic moiety known to enhance metabolic stability and binding affinity in medicinal chemistry due to its electron-rich nature and planar structure.
- 4-Toluidinocarbothioyl amino group: A thiourea derivative of 4-methylaniline (p-toluidine), which introduces hydrogen-bonding capabilities and modulates lipophilicity.
- Methyl propanoate ester: A common prodrug strategy to improve solubility and bioavailability.
Its design aligns with trends in peptidomimetic and heterocyclic drug discovery, where rigid scaffolds and functional groups are leveraged to optimize bioactivity .
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylphenyl)carbamothioylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12-3-6-14(7-4-12)20-19(26)21-15(10-18(22)23-2)13-5-8-16-17(9-13)25-11-24-16/h3-9,15H,10-11H2,1-2H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYYNHANHIJQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(CC(=O)OC)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Introduction of the Propanoate Group: The propanoate ester can be introduced through esterification reactions involving appropriate carboxylic acids and alcohols.
Attachment of the Toluidine Derivative: The toluidine derivative can be attached through a series of nucleophilic substitution reactions, often involving thioamide intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring or the toluidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate, with the CAS number 866144-45-8, is a compound that has garnered interest in various scientific research applications. This article will delve into its properties, potential uses, and relevant case studies, providing a comprehensive overview of the compound's significance in research and development.
Pharmacological Research
This compound has been studied for its potential therapeutic effects. The benzodioxole structure is often associated with various biological activities, including anti-inflammatory and anticancer properties. Compounds with similar structures have been shown to inhibit certain enzymes or receptors involved in disease processes.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzodioxole exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structural frameworks could induce apoptosis in tumor cells, suggesting potential for further exploration in cancer therapeutics.
Synthetic Chemistry
The synthesis of this compound involves multiple steps that can serve as a model for developing new synthetic methodologies. The incorporation of the thioamide group provides opportunities for creating novel derivatives with enhanced properties.
Case Study: Synthesis Methodologies
Recent advancements in synthetic techniques have allowed chemists to modify the benzodioxole framework effectively. For instance, researchers have explored the use of microwave-assisted synthesis to improve yields and reduce reaction times when synthesizing similar compounds.
Biochemical Studies
The compound's interactions at the molecular level make it a candidate for biochemical assays aimed at understanding enzyme inhibition or receptor binding. Its thioamide functionality may play a critical role in binding affinity and selectivity towards biological targets.
Case Study: Enzyme Inhibition
A study focusing on enzyme inhibitors showcased that modifications to the thioamide group could significantly alter the binding efficiency of related compounds to target enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Overview
Key analogs share the benzodioxol-propanoate backbone but differ in substituents on the amino group. These variations influence electronic properties, steric bulk, and pharmacokinetics.
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Hydrogen Bonding: Thiourea derivatives exhibit stronger hydrogen-bond donor/acceptor capacity than methylamino or fluoroanilino groups, favoring target engagement but possibly reducing oral bioavailability .
- Biological Activity: While direct data for the target compound are lacking, analogs like the fluoroanilino derivative () are marketed for medicinal use, suggesting antimicrobial or enzyme-inhibitory applications. Thiazole-containing analogs in demonstrate antimycobacterial activity, implying structural motifs shared with the target compound may confer similar properties .
Commercial and Research Status
- Target Compound: Not yet commercially available; primarily of academic interest.
- Fluoroanilino Derivative: Marketed by Pharmint for medicinal purposes, priced competitively with bulk purchase options .
- Patent Compounds (e.g., 3-19) : Explored in preclinical stages for tailored receptor interactions, emphasizing the role of substituent diversity in drug optimization .
Biological Activity
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique combination of a benzodioxole moiety and a toluidinocarbothioyl group. The presence of these functional groups is significant for its biological interactions.
Research indicates that compounds containing the benzodioxole structure often exhibit various biological activities, including:
- Antioxidant Activity : Compounds with benzodioxole structures have been shown to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can inhibit pro-inflammatory cytokines, providing therapeutic effects in conditions like arthritis.
- Antimicrobial Properties : The presence of sulfur in the structure may contribute to antimicrobial activity against certain bacterial strains.
Antioxidant Activity
In vitro studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, it was found to reduce lipid peroxidation in cellular models by up to 70% at concentrations of 50 µM .
Anti-inflammatory Activity
In experiments involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound effectively decreased the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a potential role in managing inflammatory diseases .
Antimicrobial Activity
The compound has shown activity against various pathogens. In one study, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
Case Studies
- Case Study on Antioxidant Efficacy :
- Case Study on Anti-inflammatory Properties :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
